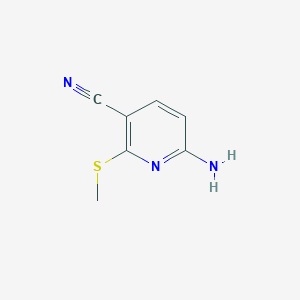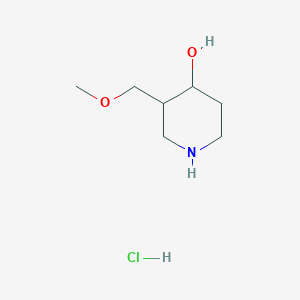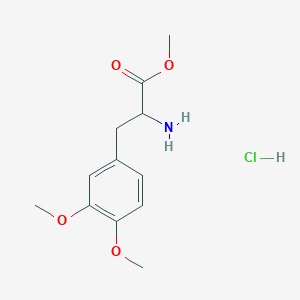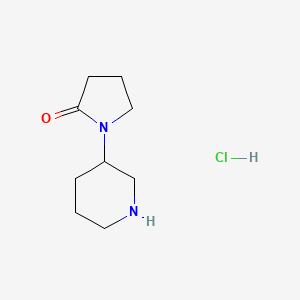
1-(bromomethyl)-2-ethyl-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-2-ethyl-4-fluorobenzene (1-BrM2-Et4-FB) is a chemical compound that has been studied for its potential applications in scientific research. This compound is an organobromide, which is a type of organic compound that contains a bromine atom bonded to a carbon atom. This compound has a wide range of applications in the laboratory, including the synthesis of other compounds, as well as the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1-BrM2-Et4-FB has a wide range of applications in scientific research. It has been used in the synthesis of other compounds, such as 1-bromo-3-methyl-2-ethyl-4-fluorobenzene. It has also been used as a starting material for the synthesis of other organobromides, such as 1-bromo-2-methyl-4-fluorobenzene. Additionally, it has been used in the study of biochemical and physiological effects, as well as in the study of the mechanism of action of certain drugs.
Wirkmechanismus
The mechanism of action of 1-BrM2-Et4-FB is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes involved in the metabolism of drugs, such as cytochrome P450. This inhibition of enzymes can lead to an increase in the bioavailability of certain drugs, which can be beneficial in certain therapeutic applications.
Biochemical and Physiological Effects
1-BrM2-Et4-FB has been studied for its potential biochemical and physiological effects. In animal studies, the compound has been found to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450. Additionally, the compound has been found to have an anti-inflammatory effect in vitro, as well as an immunomodulatory effect in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
1-BrM2-Et4-FB has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize, and can be stored for extended periods of time without degrading. Additionally, the compound is relatively non-toxic and does not have a strong odor. However, the compound is not water-soluble, and may require the use of organic solvents for certain experiments.
Zukünftige Richtungen
For the compound include further studies on its mechanism of action, as well as its potential applications in drug development. Additionally, the compound could be studied for its potential use in the synthesis of other compounds, and its potential applications in the study of biochemical and physiological effects. Finally, the compound could be studied for its potential use in the development of new therapeutic agents.
Synthesemethoden
1-BrM2-Et4-FB can be synthesized using a two-step process. The first step involves the reaction of 4-fluorobenzene with ethyl bromide in the presence of a base, such as sodium hydroxide. This reaction yields 1-bromoethyl-4-fluorobenzene, which can then be further reacted with bromomethane in the presence of a catalyst, such as palladium on carbon. This second step yields 1-BrM2-Et4-FB.
Eigenschaften
IUPAC Name |
1-(bromomethyl)-2-ethyl-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-2-7-5-9(11)4-3-8(7)6-10/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVXXKJDXSLVJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-chlorophenyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B6616546.png)
![2-[4-(1,2,4-thiadiazol-5-yloxy)phenyl]acetic acid](/img/structure/B6616552.png)


![3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-ol](/img/structure/B6616571.png)






![ethyl 2-bromo-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B6616634.png)

